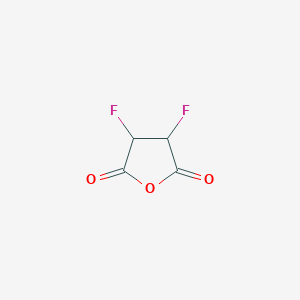
3,4-Difluorooxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluorooxolane-2,5-dione is a chemical compound with the molecular formula C₄H₂F₂O₃ and a molecular weight of 136.05 g/mol . This compound is characterized by the presence of two fluorine atoms attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3,4-Difluorooxolane-2,5-dione can be achieved through various methods. One common approach involves the reaction of 3,4-difluorobutyric acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the desired oxolane-2,5-dione . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like pyridine to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
3,4-Difluorooxolane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols.
Applications De Recherche Scientifique
3,4-Difluorooxolane-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Difluorooxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the oxolane ring structure allows the compound to fit into specific binding pockets of receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
3,4-Difluorooxolane-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichlorooxolane-2,5-dione: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
3,4-Dibromooxolane-2,5-dione: The presence of bromine atoms makes this compound more reactive in substitution reactions compared to its fluorinated counterpart.
3,4-Diiodooxolane-2,5-dione: Iodine atoms confer different electronic properties, making this compound useful in specific synthetic applications.
The uniqueness of this compound lies in its fluorine atoms, which provide distinct chemical and biological properties, such as increased stability and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C4H2F2O3 |
|---|---|
Poids moléculaire |
136.05 g/mol |
Nom IUPAC |
3,4-difluorooxolane-2,5-dione |
InChI |
InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H |
Clé InChI |
LYLLEHAKJQMXJO-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(=O)OC1=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



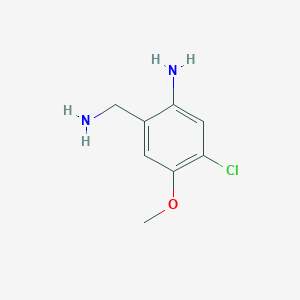
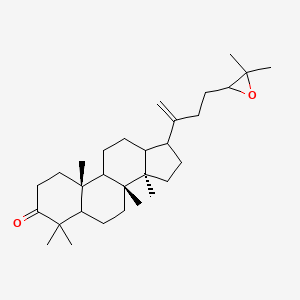

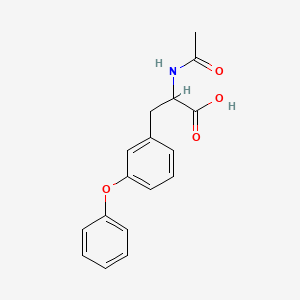

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
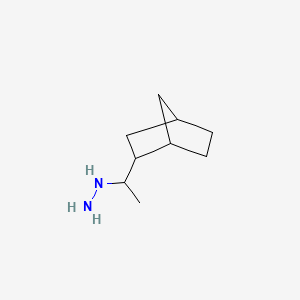
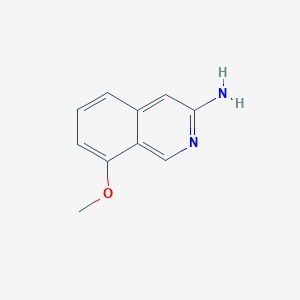


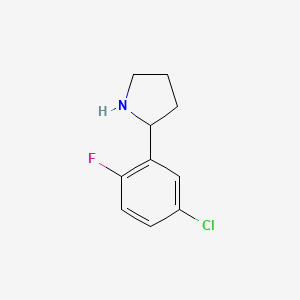
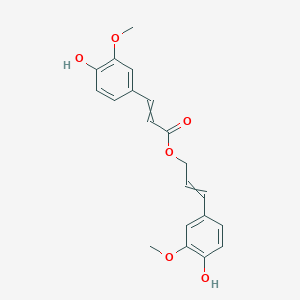
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
